3-(But-2-en-1-yloxy)pyridine chemical structure and properties
3-(But-2-en-1-yloxy)pyridine chemical structure and properties
Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
Executive Summary
3-(But-2-en-1-yloxy)pyridine is a functionalized heteroaromatic ether primarily utilized as a strategic intermediate in the synthesis of fused ring systems, specifically furo[3,2-b]pyridines. Its chemical significance lies in its ability to undergo a thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement), transforming the O-allyl linkage into a C-allyl bond with high regioselectivity. This guide details the physicochemical profile, validated synthetic protocols, and the mechanistic logic governing its reactivity, serving as a blueprint for researchers in medicinal chemistry and drug discovery.
Part 1: Structural Analysis & Physicochemical Profile[1]
The molecule consists of a pyridine ring substituted at the 3-position (meta to nitrogen) with a crotyl (but-2-enyl) ether tail. Unlike simple alkyl ethers, the crotyl group introduces specific stereochemical outcomes during rearrangement due to the internal double bond.
Table 1: Physicochemical Properties (Calculated & Observed)
| Property | Value / Description | Notes |
| IUPAC Name | 3-[(2E)-but-2-en-1-yloxy]pyridine | E-isomer is most common in synthesis.[1] |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Physical State | Pale yellow oil | Oxidizes/darkens upon air exposure.[1] |
| Boiling Point | ~110–115 °C (at 2 mmHg) | Estimated; standard pyridine ethers are high-boiling liquids.[1] |
| LogP (Calc) | 2.1 – 2.4 | Moderate lipophilicity; soluble in DCM, EtOAc, DMF.[1] |
| H-Bond Acceptors | 2 (Pyridine N, Ether O) | |
| H-Bond Donors | 0 | Becomes 1 (Phenol OH) after rearrangement.[1] |
Part 2: Synthetic Pathways
2.1. Synthesis via Williamson Etherification
The most robust method for accessing 3-(but-2-en-1-yloxy)pyridine is the O-alkylation of 3-hydroxypyridine. The choice of base and solvent is critical to suppress N-alkylation (formation of the pyridinium salt).
Reagents:
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Substrate: 3-Hydroxypyridine
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Electrophile: 1-Bromo-2-butene (Crotyl bromide)
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
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Solvent: DMF (N,N-Dimethylformamide) or Acetone
Protocol 1: O-Alkylation Workflow
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Activation: Charge a flame-dried flask with 3-hydroxypyridine (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in dry DMF (0.5 M concentration). Stir at room temperature for 30 minutes to generate the pyridin-3-olate anion.
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Alkylation: Add 1-bromo-2-butene (1.1 equiv) dropwise. The crotyl bromide is a potent lachrymator; handle in a fume hood.
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Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (SiO₂; 30% EtOAc/Hexanes). The starting phenol (polar) will disappear, replaced by the less polar ether.
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Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).
2.2. Visualization of Synthetic Workflow
Figure 1: Step-by-step workflow for the Williamson ether synthesis of the target compound.
Part 3: Reactivity Profile – The Claisen Rearrangement
The defining characteristic of 3-(but-2-en-1-yloxy)pyridine is its behavior under thermal stress. It undergoes an aromatic Claisen rearrangement to yield 2-(but-3-en-2-yl)pyridin-3-ol.
3.1. Mechanistic Causality
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Regioselectivity: The rearrangement occurs exclusively at the C-2 position (ortho). While C-4 is also ortho to the oxygen, C-2 is electronically favored in the pyridine system and leads to the more stable intermediate.
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Inversion of Allyl Chain: A critical feature of the crotyl group is the inversion of the allylic chain. The bond forms between the gamma-carbon of the crotyl chain and the ortho-carbon of the ring.
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Reactant: Linear crotyl ether (-O-CH₂-CH=CH-CH₃).
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Product: Branched alkyl group (-CH(CH₃)-CH=CH₂).
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3.2. Experimental Protocol (Thermal Rearrangement)
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Setup: Dissolve 3-(but-2-en-1-yloxy)pyridine in a high-boiling solvent (e.g., o-dichlorobenzene or N,N-dimethylaniline). Alternatively, perform neat (no solvent) if scale permits.
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Thermolysis: Heat to 180–200 °C in a sealed tube or under reflux for 12–24 hours.
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Outcome: The reaction passes through a non-aromatic dienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding the 2-substituted-3-hydroxypyridine.
3.3. Mechanistic Pathway Diagram
Figure 2: Mechanistic pathway of the Claisen rearrangement showing the critical chain inversion and restoration of aromaticity.
Part 4: Applications in Drug Discovery
The rearranged product, 2-(but-3-en-2-yl)pyridin-3-ol , is a "privileged scaffold" precursor.
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Furo[3,2-b]pyridine Synthesis:
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The proximity of the C-2 alkene and the C-3 hydroxyl group allows for cyclization.
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Iodocyclization: Treatment with I₂/NaHCO₃ yields the dihydrofuro[3,2-b]pyridine system.
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Pd-Catalyzed Oxidative Cyclization: Treatment with PdCl₂ can yield the fully aromatic furo[3,2-b]pyridine.
-
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Medicinal Utility:
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Furo[3,2-b]pyridines are isosteres of benzofurans and indoles.
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They are potent motifs in Kinase Inhibitors (targeting c-Met, VEGFR) and GPCR ligands .
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Part 5: Safety & Handling
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Toxicity: Like most pyridine derivatives, this compound should be treated as toxic by inhalation and ingestion.[7]
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Skin Irritation: The crotyl moiety can act as an alkylating agent; rigorous skin protection (nitrile gloves) is required.
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Volatility: The ether has significant vapor pressure; handle in a well-ventilated fume hood to avoid "pyridine odor" contamination of the lab.
References
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Majumdar, K. C., & Ghosh, T. (2002). Regioselective synthesis of furo[3,2-b]pyridines and furo[2,3-b]pyridines. Journal of Chemical Research.
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Lutz, R. P. (1984).[8] Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-247.
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Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH.
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PubChem Database. (n.d.). Pyridine and Allyl Ether Derivatives. National Library of Medicine.
Sources
- 1. Pyridine (CAS 110-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
